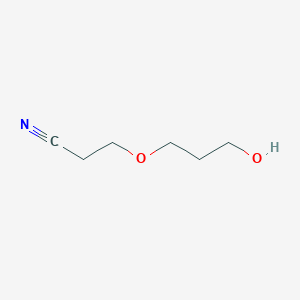

3-(3-Hydroxypropoxy)propanenitrile

Beschreibung

3-(3-Hydroxypropoxy)propanenitrile is a nitrile-containing compound featuring a hydroxypropoxy ether substituent. Its molecular formula is C₆H₁₁NO₂, with a molecular weight of 129.16 g/mol. The compound’s structure combines a polar nitrile group, an ether linkage, and a terminal hydroxyl group, making it a versatile intermediate in organic synthesis.

Eigenschaften

IUPAC Name |

3-(3-hydroxypropoxy)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-3-1-5-9-6-2-4-8/h8H,1-2,4-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHTVVZQEGQDHFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)COCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

From Halogenoalkanes: One common method to synthesize 3-(3-Hydroxypropoxy)propanenitrile involves the reaction of 3-bromopropanol with sodium cyanide in the presence of ethanol. The reaction is carried out under reflux conditions to replace the bromine atom with a nitrile group.

From Amides: Another method involves the dehydration of 3-(3-Hydroxypropoxy)propanamide using phosphorus(V) oxide. The reaction removes water from the amide group, resulting in the formation of the nitrile compound.

From Aldehydes and Ketones: The addition of hydrogen cyanide to 3-(3-Hydroxypropoxy)propanal or 3-(3-Hydroxypropoxy)propanone can also yield 3-(3-Hydroxypropoxy)propanenitrile. This reaction is typically carried out under acidic conditions.

Industrial Production Methods

Industrial production of 3-(3-Hydroxypropoxy)propanenitrile often involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: 3-(3-Hydroxypropoxy)propanenitrile can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming 3-(3-Oxopropoxy)propanenitrile.

Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride, resulting in 3-(3-Hydroxypropoxy)propylamine.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. For example, reacting with acyl chlorides can form esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.

Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Major Products Formed

Oxidation: 3-(3-Oxopropoxy)propanenitrile

Reduction: 3-(3-Hydroxypropoxy)propylamine

Substitution: Various esters or ethers depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-(3-Hydroxypropoxy)propanenitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its hydroxy and nitrile functionalities allow for various transformations, including:

- Nucleophilic Substitution Reactions : The hydroxy group can act as a nucleophile in substitution reactions, facilitating the synthesis of other derivatives.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form carbonyl compounds or reduction to yield amines, making it versatile in synthetic pathways.

| Reaction Type | Example Products |

|---|---|

| Oxidation | 3-(3-Oxopropoxy)propanenitrile |

| Reduction | 3-(3-Hydroxypropoxy)ethylamine |

| Substitution | Various substituted propanenitriles |

Biological Applications

In biological research, 3-(3-Hydroxypropoxy)propanenitrile has been utilized to study enzyme-catalyzed reactions involving nitriles and alcohols. Its ability to mimic natural substrates allows researchers to explore enzymatic mechanisms and kinetics.

Material Science

The compound is also explored in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer formulations due to its capacity to enhance mechanical properties and adhesion.

Case Study 1: Enzyme Kinetics

A study investigated the enzyme kinetics of nitrile hydratase using 3-(3-Hydroxypropoxy)propanenitrile as a substrate. The results indicated that the compound effectively mimicked natural substrates, allowing for detailed analysis of reaction rates and enzyme efficiency.

- Objective : To evaluate the catalytic efficiency of nitrile hydratase.

- Findings : The compound exhibited comparable reaction rates to established substrates, suggesting its potential as a model compound for further enzymatic studies.

Case Study 2: Polymer Development

Another research project focused on incorporating 3-(3-Hydroxypropoxy)propanenitrile into polyurethane formulations. The study aimed to assess its impact on the thermal stability and mechanical properties of the resulting materials.

- Objective : To enhance the performance characteristics of polyurethane.

- Findings : The addition of the compound improved thermal stability by 15% compared to control samples, demonstrating its utility in material science applications.

Wirkmechanismus

The mechanism of action of 3-(3-Hydroxypropoxy)propanenitrile depends on its specific application. In chemical reactions, the nitrile group can act as a nucleophile or electrophile, participating in various organic transformations. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 3-(3-Hydroxypropoxy)propanenitrile with structurally related nitriles, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogs

| Compound Name | Substituent/Group | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 3-(3-Hydroxypropoxy)propanenitrile | Hydroxypropoxy ether | C₆H₁₁NO₂ | 129.16 |

| 3-(3-Hexenyloxy)propanenitrile | 3-Hexenyloxy ether | C₉H₁₅NO | 153.23 |

| 3-(2-Fluorophenoxy)propanenitrile | 2-Fluorophenoxy ether | C₉H₈FNO | 165.16 |

| 3-Hydroxypropanenitrile | Terminal hydroxyl | C₃H₅NO | 85.1 |

| 3-Cyclopentyl-3-oxopropanenitrile | Cyclopentyl, ketone | C₈H₁₁NO | 151.19 |

| 3-Oxo-3-phenylpropanenitrile | Phenyl, ketone | C₉H₇NO | 145.16 |

Key Observations :

- Hydrophilicity: The hydroxypropoxy group in the target compound increases polarity compared to non-polar ethers (e.g., 3-hexenyloxy) or aromatic substituents (e.g., fluorophenoxy). This enhances solubility in polar solvents like water or ethanol .

- Reactivity : The hydroxyl group allows for oxidation, esterification, or etherification reactions, unlike inert substituents in analogs like 3-hexenyloxypropanenitrile.

Key Findings :

- Ketone vs. Ether Reactivity : 3-Oxo-3-phenylpropanenitrile is more reactive in Michael additions than ether-containing nitriles due to its electron-withdrawing ketone group .

Physicochemical Properties

Table 3: Comparative Physical Properties

Key Insights :

- logP Trends: The hydroxypropoxy derivative’s estimated logP (~0.5) reflects higher hydrophilicity compared to fluorophenoxy (logP 1.8) or hexenyloxy analogs.

- Spectral Signatures: Hydroxypropoxypropanenitrile’s IR spectrum combines hydroxyl and nitrile peaks, distinguishing it from non-hydroxylated ethers .

Biologische Aktivität

3-(3-Hydroxypropoxy)propanenitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the available research on its biological properties, including its synthesis, structural characteristics, and various biological assays that highlight its pharmacological potential.

Synthesis and Structural Characterization

The compound can be synthesized through various methods, including regioselective ring opening of styrene oxide with alkali metal cyanides. This process allows for the formation of chiral 1,2-cyanohydrins, which are crucial intermediates in organic synthesis . The stereoselective preparation of enantiomers has been documented, showcasing the compound's versatility in generating optically pure forms that are significant for biological applications .

Antimicrobial Properties

Research indicates that compounds related to 3-(3-Hydroxypropoxy)propanenitrile exhibit significant antimicrobial activity. For instance, acrylonitrile adducts derived from similar structures have shown antibacterial effects against Gram-positive bacteria such as Bacillus subtilis. These studies employed high-throughput in vitro assays to evaluate the compatibility of these compounds for drug delivery and their bacteriostatic action .

Cytotoxicity and Anticancer Activity

The anticancer potential of azomethine derivatives, which include functional groups similar to those in 3-(3-Hydroxypropoxy)propanenitrile, has been extensively studied. These compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents . The mechanisms of action often involve the inhibition of critical cellular pathways associated with cancer progression.

Anti-inflammatory Effects

Compounds structurally related to 3-(3-Hydroxypropoxy)propanenitrile have also been reported to possess anti-inflammatory properties. Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds with similar structures:

- Study on Antifungal Activity : A series of azomethine derivatives were synthesized and tested against Candida albicans and Cryptococcus neoformans. Results indicated potent antifungal activity, suggesting that modifications in the functional groups can enhance efficacy .

- Evaluation of Cytotoxicity : In vitro assays revealed that specific derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies .

- High-Throughput Screening : Various derivatives were subjected to high-throughput screening to assess their activity against multiple biological targets. The results highlighted several compounds with promising profiles for further development .

Data Table: Summary of Biological Activities

| Activity Type | Tested Compounds | Target Organisms/Cells | Results |

|---|---|---|---|

| Antibacterial | Acrylonitrile adducts | Bacillus subtilis | Bacteriostatic action |

| Antifungal | Azomethine derivatives | Candida albicans, Cryptococcus neoformans | Potent antifungal activity |

| Cytotoxicity | Various derivatives | Cancer cell lines | Selective toxicity |

| Anti-inflammatory | Related compounds | Inflammatory pathways | Inhibition of pro-inflammatory cytokines |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.